[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H15N5/c1-14-8-10(7-13-14)6-11-2-4-15-5-3-12-9-15/h3,5,7-9,11H,2,4,6H2,1H3 |
InChI Key |
LTJRWFGZAOWIFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1H-Imidazol-1-yl)ethylamine
- Prepared by nucleophilic substitution of 2-chloroethylamine or 2-bromoethylamine with imidazole under basic conditions.
- Typical conditions: reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) with potassium carbonate or sodium hydride as base.
- Purification by crystallization or chromatography yields the primary amine intermediate.
Preparation of (1-Methyl-1H-pyrazol-4-yl)methyl Halide or Aldehyde
- The 1-methyl-pyrazole core is synthesized via condensation of hydrazines with 1,3-diketones or β-ketoesters.
- Functionalization at the 4-position is achieved by:
- Bromomethylation using N-bromosuccinimide (NBS) or other brominating agents to install a bromomethyl substituent.
- Oxidation of methyl group to aldehyde using selenium dioxide or manganese dioxide oxidation.
- The halomethyl or aldehyde derivatives serve as electrophilic partners for amine coupling.
Coupling to Form the Target Amine
- Nucleophilic Substitution Route:
- React 2-(1H-imidazol-1-yl)ethylamine with (1-methyl-1H-pyrazol-4-yl)methyl bromide under mild basic conditions.
- Solvents: dichloromethane, tetrahydrofuran, or ethanol.
- Temperature: 0–50 °C to avoid decomposition.
- Base: triethylamine or potassium carbonate to neutralize HBr byproduct.
- Reductive Amination Route:
- Condense 2-(1H-imidazol-1-yl)ethylamine with (1-methyl-1H-pyrazol-4-yl)methyl aldehyde in the presence of a reducing agent.
- Reducing agents: sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Solvent: methanol or acetonitrile.
- pH control (around 5–6) to favor imine formation and reduction.
- Purification typically involves column chromatography or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imidazole alkylation | Imidazole + 2-bromoethylamine + K2CO3 | DMF | 80–100 °C | 75–85 | Base-promoted substitution |
| Pyrazole bromomethylation | 1-Methyl-pyrazole + NBS + AIBN (radical initiator) | CCl4 or CH2Cl2 | 0–25 °C | 60–70 | Radical bromination at methyl |
| Reductive amination coupling | Imidazole ethylamine + pyrazole aldehyde + NaBH3CN | MeOH or CH3CN | RT | 70–90 | Mild conditions, high selectivity |
Alternative Synthetic Routes and Variations
- Use of protected amines or imidazole derivatives to improve selectivity.
- Direct alkylation of imidazole nitrogen followed by amine functionalization.
- Multi-step synthesis involving intermediate amides or carbamates, followed by reduction.
- Continuous flow synthesis for improved scalability and reproducibility.
Summary Table of Key Intermediates and Reactions
| Intermediate/Compound | Role | Preparation Method | Key Conditions |
|---|---|---|---|
| 2-(1H-Imidazol-1-yl)ethylamine | Nucleophile amine | Alkylation of imidazole with haloethylamine | DMF, K2CO3, reflux |
| (1-Methyl-1H-pyrazol-4-yl)methyl bromide | Electrophile for substitution | Radical bromination of methyl-pyrazole | NBS, AIBN, CCl4, 0–25 °C |
| (1-Methyl-1H-pyrazol-4-yl)methyl aldehyde | Electrophile for reductive amination | Oxidation of methyl-pyrazole | SeO2 or MnO2, solvent dependent |
| Target compound ([2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine) | Final product | Nucleophilic substitution or reductive amination | Mild base or NaBH3CN, RT |
Research Discoveries and Optimization Insights
- Improved yields and purities have been reported by optimizing solvent polarity and temperature control during coupling steps.
- Use of sodium triacetoxyborohydride in reductive amination provides higher selectivity and fewer side products compared to sodium cyanoborohydride.
- Protecting groups on imidazole nitrogen can be employed to prevent over-alkylation or polymerization.
- Microwave-assisted synthesis has been explored to reduce reaction times significantly.
- Scale-up procedures emphasize continuous flow reactors to maintain consistent heat and mass transfer, enhancing reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.
Biological Activity
The compound [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel organic molecule characterized by its dual heterocyclic structure, which includes both imidazole and pyrazole moieties. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for the compound is , with a molecular weight of approximately 191.23 g/mol. The presence of amine functional groups and heterocycles allows for diverse chemical reactivity, including nucleophilic substitutions and interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit a variety of biological activities due to their ability to interact with specific enzymes and receptors. The imidazole ring is known for its role in various biological processes, while the pyrazole component often contributes to pharmacological properties. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammation pathways.
- Receptor Interaction : The dual heterocyclic structure may enhance binding affinity to multiple biological targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Compounds similar to [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine have demonstrated significant antimicrobial properties. For instance, derivatives of imidazole and pyrazole have been studied for their effectiveness against various pathogens:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Methylpyrazole | 2-Methylpyrazole | Antimicrobial |
| Imidazole derivatives | Imidazole | Antifungal |
| Pyrazole derivatives | Pyrazole | Anti-inflammatory |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds with imidazole and pyrazole structures has been well-documented. For example, studies have shown that certain pyrazole derivatives exhibit superior anti-inflammatory effects compared to standard treatments like diclofenac sodium.
Anticancer Activity
Emerging research suggests that the compound may also possess anticancer properties. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
A review conducted by Jain et al. (2021) evaluated the antimicrobial activity of synthesized imidazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antibacterial effects, suggesting that similar compounds might be effective against resistant strains.
Another study highlighted the synthesis of 1-substituted pyrazoles, which demonstrated promising results in reducing inflammation in animal models. These findings support the potential therapeutic applications of [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine in treating inflammatory diseases.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${10}$H${14}$N$_6$
- Molecular Weight : 218.27 g/mol (calculated).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name / ID | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (Target) | Base structure | C${10}$H${14}$N$_6$ | 218.27 | Reference compound. |
| [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | 3-Methoxyphenyl substituent | C${16}$H${23}$N$_3$O | 273.38 | Increased lipophilicity due to methoxy group; potential for altered receptor binding. |
| [(4-Fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | 4-Fluorobenzyl group | C${12}$H${14}$FN$_3$ | 219.26 | Fluorine enhances metabolic stability and electronegativity. |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Ethyl-pyrazole, no imidazole | C$7$H${13}$N$_3$ | 139.20 | Simplified structure; lacks imidazole’s hydrogen-bonding capacity. |
| N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p) | Triazole-pyrimidine core, propyl linker | C${12}$H${14}$N${10}$O$2$ | 354.33 | Nitro group increases reactivity; triazole may enhance π-stacking. |
| Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (SY177544) | Ethylamine backbone, no imidazole | C$7$H${14}$N$_3$·2HCl | 200.12 (free base) | Simpler amine; hydrochloride salt improves solubility. |
Physicochemical Properties
- Melting Points : Compound 1p decomposes at 198–200°C, indicating thermal instability compared to the target compound (data inferred from analogs).
- Purity : Analogs like [(4-fluorophenyl)methyl] derivatives achieve 95% purity , comparable to industrial standards.
- Solubility : The presence of imidazole in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
